

why did a Setanaxib clinical trial fail to meet its primary endpoint?

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Setanaxib Clinical Trials: A Technical Support Guide

This technical support center provides detailed information for researchers, scientists, and drug development professionals on **Setanaxib** clinical trials that did not meet their primary endpoints. The following question-and-answer format directly addresses specific issues and offers insights into potential challenges in clinical research.

Frequently Asked Questions (FAQs)

Q1: A Phase 2 clinical trial of **setanaxib** in Primary Biliary Cholangitis (PBC) failed to meet its primary endpoint. What was the endpoint and why did it fail?

A1: The Phase 2 trial (NCT03226067) in patients with Primary Biliary Cholangitis (PBC) did not achieve its primary endpoint, which was the percentage change from baseline in serum gamma-glutamyl transferase (GGT) levels at week 24.[1] Although the twice-daily (BID) dose of **setanaxib** showed a greater reduction in GGT compared to placebo, the difference was not statistically significant (p=0.31).[1]

Several factors could have contributed to this outcome:

• Endpoint Selection: GGT is a marker of liver and bile duct damage, but it can be influenced by various factors and may not be the most sensitive indicator of a therapeutic effect in this



context. While GGT levels did decrease in the treatment arm, the variability within the patient population and the magnitude of the effect were not sufficient to demonstrate statistical significance over the 24-week period.[1]

- Dose and Duration: The chosen doses (400 mg once daily and 400 mg twice daily) and the 24-week treatment duration may have been suboptimal for achieving a significant change in GGT.[1]
- Patient Population: The trial enrolled a diverse group of PBC patients who had an
 inadequate response to the standard of care, ursodeoxycholic acid (UDCA).[1] The
 underlying heterogeneity in disease progression and response to treatment in this patient
 population could have masked a potential treatment effect.

Interestingly, while the primary endpoint was missed, the trial showed positive results for key secondary endpoints. Specifically, there was a statistically significant reduction in serum alkaline phosphatase (ALP) levels, another important marker of liver damage in PBC, in the **setanaxib** twice-daily group compared to placebo (p=0.002).[1] Additionally, patients in the twice-daily **setanaxib** group reported a significant improvement in fatigue, a common and debilitating symptom of PBC.[1]

Q2: Was there another **Setanaxib** clinical trial that failed to meet its primary endpoint?

A2: Yes, a Phase 2 clinical trial (NCT05323656) of **setanaxib** in combination with pembrolizumab for the treatment of recurrent or metastatic squamous cell carcinoma of the head and neck (SCCHN) also failed to meet its primary endpoint.[2][3] The primary objective of this study was to compare the best percentage change in tumor size from baseline between the **setanaxib** plus pembrolizumab arm and the placebo plus pembrolizumab arm.[2][4] The trial did not show a significant difference in this primary endpoint between the two groups.[2][3]

Despite missing the primary endpoint, the study reported encouraging and statistically significant improvements in key secondary endpoints, including progression-free survival (PFS) and overall survival (OS).[2][5][6]

Troubleshooting Guide for Clinical Trial Design

This section provides insights for researchers designing similar clinical trials, based on the outcomes of the **setanaxib** studies.



Issue 1: Primary endpoint not met despite positive signals in secondary endpoints.

Troubleshooting:

- Re-evaluate Endpoint Selection: The primary endpoint should be a direct and sensitive
 measure of the drug's mechanism of action and the intended clinical benefit. Consider
 composite endpoints or biomarkers that are more closely linked to the disease
 pathophysiology. For the PBC trial, the subsequent successful Phase 2b trial
 (TRANSFORM) used ALP as the primary endpoint.[7][8]
- Powering the Study: Ensure the study is adequately powered to detect a clinically meaningful effect, considering the expected variability of the primary endpoint.
- Patient Stratification: In a heterogeneous patient population, pre-specifying subgroup analyses based on disease severity or biomarkers can help identify patient populations that are more likely to respond to the treatment.

Issue 2: Discrepancy between anatomical (tumor size) and survival endpoints.

· Troubleshooting:

- Mechanism of Action: For immunotherapies and drugs that modulate the tumor microenvironment, like **setanaxib**, changes in tumor size (RECIST criteria) may not fully capture the clinical benefit.[9] These therapies can lead to delayed responses or stable disease with long-term survival benefits.
- Alternative Endpoints: Consider incorporating alternative endpoints such as time to progression, duration of response, or survival endpoints as primary or co-primary endpoints in early phase trials of immunomodulatory agents.
- Biomarker Analysis: In-depth analysis of biomarkers, such as the increase in CD8+ T-cells observed in the SCCHN trial, can provide crucial evidence of the drug's biological activity and support the rationale for further development despite a missed anatomical endpoint.
 [2][9]

Experimental Protocols and Data



Setanaxib Phase 2 Trial in Primary Biliary Cholangitis (NCT03226067)

Methodology:

This was a randomized, double-blind, placebo-controlled, multicenter Phase 2 study.[1]

- Patient Population: 111 patients with PBC who had an inadequate response to or were
 intolerant of ursodeoxycholic acid (UDCA).[1] Inclusion criteria included elevated ALP (≥1.5 x
 upper limit of normal) and GGT (≥1.5 x upper limit of normal).[1]
- Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive:
 - Setanaxib 400 mg once daily (OD)
 - Setanaxib 400 mg twice daily (BID)
 - Placebo All patients continued their stable dose of UDCA.[1]
- Duration: 24 weeks.[1]
- Primary Endpoint: Percentage change from baseline in GGT at Week 24.[1]
- Secondary Endpoints: Included percentage change from baseline in ALP, liver stiffness (measured by transient elastography), and patient-reported outcomes such as fatigue (PBC-40 questionnaire).[1]

Quantitative Data Summary:



Endpoint	Placebo (n=37)	Setanaxib 400 mg OD (n=38)	Setanaxib 400 mg BID (n=36)	p-value (BID vs Placebo)
Primary Endpoint				
Mean % Change in GGT (SD)	-8.4% (21.5%)	-4.9% (59.6%)	-19.0% (28.9%)	0.31[1]
Secondary Endpoints				
Mean % Change in ALP (SD)	-	-	-	0.002[1]
Mean % Change in Liver Stiffness (SD)	+10.1% (33.1%)	+3.3% (35.0%)	+7.9% (43.7%)	0.65[1]
Mean Change in PBC-40 Fatigue Score (SD)	+2.4% (23.1%)	+0.3% (24.9%)	-9.9% (19.8%)	0.027[1]

Setanaxib Phase 2 Trial in Head and Neck Squamous Cell Carcinoma (NCT05323656)

Methodology:

This was a randomized, double-blind, placebo-controlled Phase 2 trial.[2][5]

- Patient Population: 55 patients with recurrent or metastatic SCCHN.[2]
- Treatment Arms:
 - **Setanaxib** (800 mg twice daily) + Pembrolizumab (200 mg every 3 weeks)
 - Placebo + Pembrolizumab (200 mg every 3 weeks)[2]
- Primary Endpoint: Best percentage change from baseline in tumor size.[2][3]



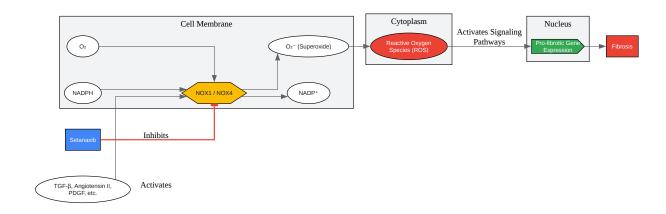
 Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and disease control rate (DCR).[2]

Quantitative Data Summary:

Endpoint	Placebo + Pembrolizumab	Setanaxib + Pembrolizumab	Hazard Ratio (HR)		
Primary Endpoint					
Best % Change in Tumor Size	No significant difference	No significant difference	-		
Secondary Endpoints					
Median PFS	2.9 months	5.0 months	0.58[2]		
OS Rate at 6 months	68%	92%	0.45[2]		
OS Rate at 9 months	58%	88%	0.45[2]		
Disease Control Rate	52%	70%	-		

Visualizations Signaling Pathway of Setanaxib



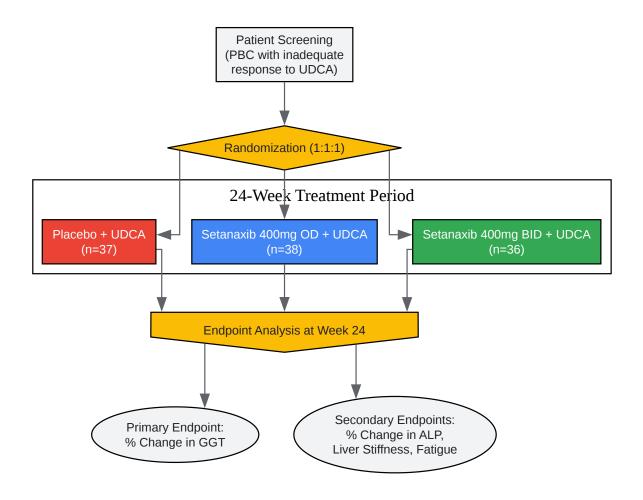


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Caption: Mechanism of action of **Setanaxib** in inhibiting fibrosis.

Experimental Workflow for the PBC Phase 2 Trial (NCT03226067)





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Caption: Workflow of the **Setanaxib** Phase 2 trial in PBC.

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